molecular formula C14H10FN3OS B2995095 4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol CAS No. 1448324-33-1

4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol

Cat. No.: B2995095
CAS No.: 1448324-33-1
M. Wt: 287.31
InChI Key: RMWZRYBJQMKPMA-UHFFFAOYSA-N
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Description

“4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol” is a complex organic compound. It contains a fluoropyridine moiety, which is known for its interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem due to their reduced basicity and reactivity . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Fluoropyridines are known to be less reactive than their chlorinated and brominated analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties .

Scientific Research Applications

Antibacterial and Antioxidant Activities

Research has demonstrated that compounds structurally related to 4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol, especially those incorporating pyridine and thiazole moieties, exhibit significant antibacterial and antioxidant properties. For instance, silver(I) complexes with pyridinyl and thiazolyl ligands have shown enhanced antibacterial activities against various bacterial strains, surpassing the effectiveness of standard antibiotics like ciprofloxacin. Furthermore, these complexes have demonstrated higher antioxidant activities in studies compared to ascorbic acid, indicating their potential as therapeutic agents (Adeleke et al., 2020).

Anticancer Potential

Novel pyridine-thiazole hybrid molecules, incorporating fluoro-phenyl and pyridinyl-amino-thiazolyl components, have been synthesized and evaluated for their anticancer activity. These compounds demonstrated high antiproliferative activity against various cancer cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia, while showing minimal toxicity towards normal human keratinocytes. Their selectivity for cancer cells suggests potential as anticancer agents, with specific compounds exhibiting IC50 values in the sub-micromolar range, indicating potent efficacy (Ivasechko et al., 2022).

Antifungal Effects

Two new fluorinated phenol derivatives with pyridine Schiff bases were synthesized and characterized for their antifungal activity. The study revealed that specific fluorine substitutions on the phenolic ring significantly modulate biological properties, demonstrating clear antifungal activity against yeasts. This finding underscores the importance of structural modifications in designing new antifungal agents and suggests the potential of these compounds in addressing fungal infections (Carreño et al., 2018).

Sensing and Detection Applications

Research has also explored the use of related fluorophenol compounds in developing fluorescent probes and sensors. For example, reaction-based fluorescent probes designed for selective discrimination of thiophenols over aliphatic thiols demonstrated high sensitivity and selectivity, with applications in environmental and biological sciences for detecting thiophenols in water samples. This indicates the versatility of fluorophenol derivatives in designing sensitive detection systems for various analytes (Wang et al., 2012).

Future Directions

The future directions for research on “4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol” could include further exploration of its synthesis, properties, and potential biological activities. Fluoropyridines are of interest due to their potential as imaging agents for various biological applications .

Properties

IUPAC Name

4-fluoro-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-10-1-2-13(19)11(7-10)17-14-18-12(8-20-14)9-3-5-16-6-4-9/h1-8,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWZRYBJQMKPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC2=NC(=CS2)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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